molecular formula C19H21FN2O3S B6571578 3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-61-4

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571578
CAS RN: 946336-61-4
M. Wt: 376.4 g/mol
InChI Key: WPZDYIWRUMCBSE-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a tetrahydroquinoline group, and a propane-1-sulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline ring system is a common structural motif in many natural products and pharmaceuticals, and it’s likely to contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Organic Synthesis:

Sulfonyl fluorides play a crucial role in organic synthesis. They are versatile building blocks for constructing complex molecules. The compound you’ve mentioned, 3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide , can be used as a precursor for synthesizing various sulfonyl-containing compounds. Researchers can explore its reactivity in different reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings. By incorporating this compound into synthetic routes, chemists can access diverse functionalized molecules with specific properties .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a new drug candidate, further studies would be needed to evaluate its efficacy and safety. If it’s a new material or chemical reagent, additional research could explore its properties and potential applications .

properties

IUPAC Name

3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-11-26(24,25)22-10-4-6-14-13-17(8-9-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDYIWRUMCBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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